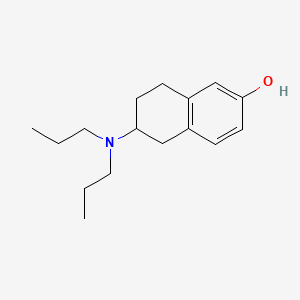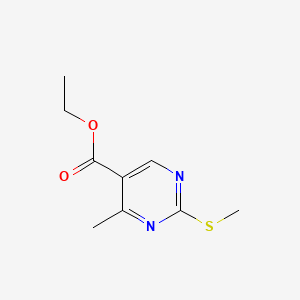
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is an organic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . It is a white to pale yellow solid with a distinct odor and is stable under normal conditions . This compound is known for its antifungal and antiparasitic activities .
Biochemical Analysis
Biochemical Properties
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cAMP-phosphodiesterase in platelets, which plays a crucial role in regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is vital for maintaining vascular homeostasis .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, indicating its potential anti-inflammatory properties . Furthermore, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its neuroprotective effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several biochemical interactions. It inhibits ER stress and apoptosis, as well as the NF-kB inflammatory pathway . The compound’s interaction with active residues of ATF4 and NF-kB proteins has been demonstrated through molecular docking studies . These interactions suggest that the compound can modulate key signaling pathways involved in inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability. The compound’s metabolism may influence metabolic flux and metabolite levels, affecting its overall efficacy and safety . Understanding these pathways is essential for optimizing its use in biochemical and pharmaceutical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate can be synthesized through various methods. One common method involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylthio)pyrimidine, which is then reacted with ethyl acetoacetate to produce the final product . The reaction conditions typically include the use of ethanol as a solvent and heating to reflux for several hours .
Chemical Reactions Analysis
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as sodium methoxide, leading to the formation of various substitution products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and sodium hydroxide. Major products formed from these reactions include substituted pyrimidines and carboxylic acids .
Scientific Research Applications
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes and proteins involved in fungal and parasitic growth . This inhibition disrupts essential biological pathways, leading to the death of the target organisms .
Comparison with Similar Compounds
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: This compound has an amino group instead of a methyl group, which may alter its biological activity.
Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate: The presence of a cyclopropyl group can influence the compound’s chemical properties and reactivity.
Methyl 2-(methylthio)pyrimidine-5-carboxylate: This compound lacks the 4-methyl group, which may affect its stability and reactivity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-4-13-8(12)7-5-10-9(14-3)11-6(7)2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJKDAPYUXBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222669 | |
| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7234-25-5 | |
| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
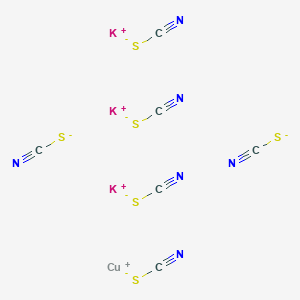
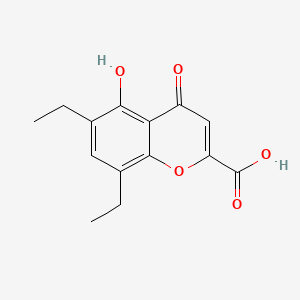
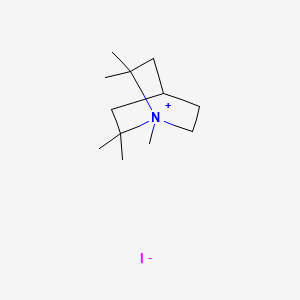
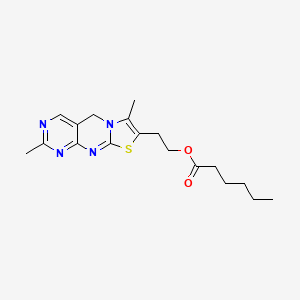
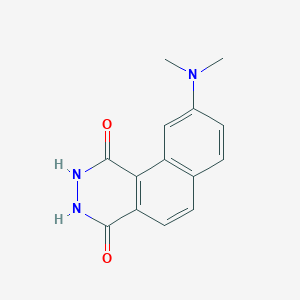
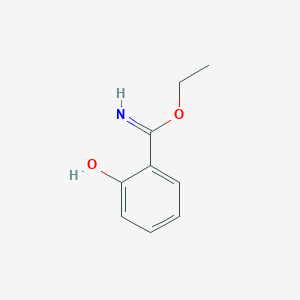
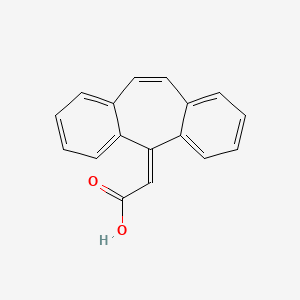



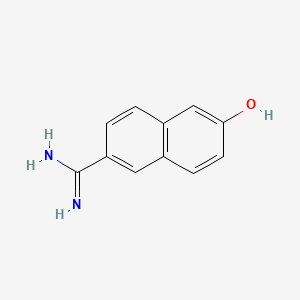
![1-oxido-1-[2-(1-oxido-3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-3,4,5,6-tetrahydro-2H-pyridine](/img/structure/B1198882.png)
